N-Ethyl-3-methoxy-5-vinylbenzamide

Catalog No.
S8436700
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-3-methoxy-5-vinylbenzamide

Product Name

N-Ethyl-3-methoxy-5-vinylbenzamide

IUPAC Name

3-ethenyl-N-ethyl-5-methoxybenzamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-4-9-6-10(12(14)13-5-2)8-11(7-9)15-3/h4,6-8H,1,5H2,2-3H3,(H,13,14)

InChI Key

FFJUAECVUYSJNS-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC(=CC(=C1)C=C)OC

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C=C)OC

N-Ethyl-3-methoxy-5-vinylbenzamide is an organic compound characterized by its unique structure, which includes an ethyl group, a methoxy group, and a vinyl group attached to a benzamide framework. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2, and it is classified as an olefin due to the presence of the vinyl group. This compound exhibits significant interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry.

Typical of amides and alkenes. Key reactions include:

  • Nucleophilic Substitution: The amide nitrogen can be involved in nucleophilic substitution reactions, where it can react with electrophiles under appropriate conditions.
  • Electrophilic Addition: The vinyl group can undergo electrophilic addition reactions, making it reactive towards electrophiles such as halogens or acids.
  • Cross-Coupling Reactions: It can serve as a coupling partner in cross-coupling reactions utilized in the synthesis of more complex organic molecules.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

The synthesis of N-Ethyl-3-methoxy-5-vinylbenzamide typically involves several steps:

  • Preparation of 3-Methoxy-5-vinylbenzoic Acid: This can be achieved through the reaction of 3-methoxyphenol with appropriate vinylation agents.
  • Esterification: The acid is then esterified with ethanol to yield ethyl 3-methoxy-5-vinylbenzoate.
  • Amidation: Finally, the ester undergoes amidation with ethylamine or other amines to form N-Ethyl-3-methoxy-5-vinylbenzamide.

These steps require careful control of reaction conditions to maximize yield and purity .

N-Ethyl-3-methoxy-5-vinylbenzamide has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting cancer or infectious diseases.
  • Material Science: Its unique chemical structure may allow for incorporation into polymer systems or as a monomer for specialized materials.

The versatility of this compound makes it a valuable candidate for further exploration in both academic and industrial settings.

Interaction studies involving N-Ethyl-3-methoxy-5-vinylbenzamide focus on its reactivity with other chemical species. These studies can include:

  • Binding Studies: Investigating how the compound interacts with biological targets, such as enzymes or receptors.
  • Reactivity Profiles: Assessing how it reacts under various conditions (e.g., pH, temperature) with other reagents to better understand its potential uses in synthetic pathways.

Such studies are crucial for determining the practical applications and safety profiles of the compound.

Several compounds share structural similarities with N-Ethyl-3-methoxy-5-vinylbenzamide. These include:

  • N-Ethyl-3-methylbenzamide
  • N,N-Dimethyl-4-vinylbenzamide
  • Ethyl 3-methoxybenzoate

Comparison Table

Compound NameStructural FeaturesUnique Properties
N-Ethyl-3-methylbenzamideEthyl and methyl groups on benzenePotentially different biological activity
N,N-Dimethyl-4-vinylbenzamideDimethyl substitution at nitrogenIncreased lipophilicity
Ethyl 3-methoxybenzoateEster instead of amideDifferent reactivity due to ester functionality

N-Ethyl-3-methoxy-5-vinylbenzamide is unique due to its specific combination of functional groups, which may confer distinct properties not observed in its analogs. This uniqueness enhances its potential applications in both pharmaceuticals and materials science.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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